molecular formula C11H21NO3 B14391175 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 89857-71-6

4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine

Katalognummer: B14391175
CAS-Nummer: 89857-71-6
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: YDMXMDJCQLSNII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a 2-ethyl-2-methyl-1,3-dioxolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2-ethyl-2-methyl-1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-2-methyl-1,3-dioxolane: A related compound with similar structural features.

    Morpholine: The parent compound of 4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine.

    1,3-Dioxolane: A structurally related compound with a dioxolane ring.

Uniqueness

This compound is unique due to the combination of the morpholine and dioxolane moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

89857-71-6

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

4-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine

InChI

InChI=1S/C11H21NO3/c1-3-11(2)14-9-10(15-11)8-12-4-6-13-7-5-12/h10H,3-9H2,1-2H3

InChI-Schlüssel

YDMXMDJCQLSNII-UHFFFAOYSA-N

Kanonische SMILES

CCC1(OCC(O1)CN2CCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.